molecular formula C22H20O4 B1635302 Methyl 3,5-bis(benzyloxy)benzoate CAS No. 58605-10-0

Methyl 3,5-bis(benzyloxy)benzoate

Cat. No. B1635302
CAS RN: 58605-10-0
M. Wt: 348.4 g/mol
InChI Key: GBQCMRLPXFXVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,5-bis(benzyloxy)benzoate” is a chemical compound with the molecular formula C22H20O4 . It is also known by its English name “this compound” and has a CAS number of 58605-10-0 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . The compound has a molecular weight of 348.4 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 348.39 . It has a density of 1.1447 (rough estimate), a melting point of 67 °C, and a boiling point of 442.76°C (rough estimate) . The compound has a flash point of 221.6°C and a vapor pressure of 2.26E-10mmHg at 25°C . The refractive index is estimated to be 1.6000 .

Scientific Research Applications

1. Synthesis and Properties in Polymer Science

Methyl 3,5-bis(benzyloxy)benzoate has been utilized in the synthesis of hyperbranched aromatic polyamides. Yang, Jikei, and Kakimoto (1999) demonstrated its use in thermal polymerization to produce polymers with solubility in various organic solvents and notable molecular weights (Yang, Jikei, & Kakimoto, 1999). Similarly, Shanmugam, Sivakumar, and Nasar (2008) synthesized hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s using similar monomers, exploring their thermal stability and optical properties (Shanmugam, Sivakumar, & Nasar, 2008).

2. Lanthanide-based Coordination Polymers

The compound has been a key component in the synthesis of lanthanide coordination compounds, as explored by Sivakumar et al. (2011). They focused on the photophysical properties of these compounds, which were constructed using 3,5-bis(benzyloxy)benzoic acid derivatives (Sivakumar, Reddy, Cowley, & Butorac, 2011).

3. Synthesis of Arylcarboranes for Oligomers

Förster, Bertran, Teixidor, and Viňas (1999) investigated the synthesis of aryl o-carboranes using methyl 3,5-bis(trimethylsilyl-ethynyl)-benzoate, showing potential applications in creating bis-carboranes for various synthetic purposes (Förster, Bertran, Teixidor, & Viňas, 1999).

4. Influence on Molecular Structures in Liquid Crystals

Kuboshita, Matsunaga, and Matsuzaki (1991) prepared a series of compounds including 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates to examinethe influence of non-linear molecular structures on mesophase formation, which is critical in the study of liquid crystals. The research demonstrated the compatibility of such structures with mesophase formation and explored their thermal stability and phase behavior (Kuboshita, Matsunaga, & Matsuzaki, 1991).

5. Aerobic Oxidation in Organic Chemistry

Urgoitia et al. (2015) developed a catalyst system for the Pd-catalyzed aerobic oxidation of benzylic positions using a combination of palladium(II) acetate and a benzoate ligand like 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate. This system facilitated selective oxidation in carbon adjacent to arene rings, showcasing its importance in organic synthesis and chemical transformations (Urgoitia, Maiztegi, SanMartin, Herrero, & Domínguez, 2015).

6. Interaction in Coordination Chemistry

He et al. (2020) investigated coordination polymers based on a deprotonated derivative of benzoic acid, highlighting the structural and functional significance of such compounds in coordination chemistry. Their study provided insights into the structural formation and properties of these polymers (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).

properties

IUPAC Name

methyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCMRLPXFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974153
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58605-10-0
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.15 mol) of 3,5-dihydroxybenzoic acid methyl ester, 44 ml (0.37 mol) of benzyl bromide and 82 g (0.60 mol) of potassium carbonate in 300 ml of DMF was stirred and heated at 85° under argon for 45 hours. The cooled reaction mixture was filtered and the filtrate was concentrated at reduced pressure. The residue was treated with methylene chloride and the extract was filtered again to remove salts. Crystallization from methylene chloride-methanol gave 41.9 g (81% yield, mp 64°-66°) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-bis(benzyloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-bis(benzyloxy)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-bis(benzyloxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-bis(benzyloxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,5-bis(benzyloxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-bis(benzyloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.